molecular formula C24H22ClF4N3O4S B2939534 (E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide CAS No. 339105-39-4

(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide

Cat. No. B2939534
CAS RN: 339105-39-4
M. Wt: 559.96
InChI Key: MQVCKTQIAXZBKH-DHZHZOJOSA-N
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Description

(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide is a useful research compound. Its molecular formula is C24H22ClF4N3O4S and its molecular weight is 559.96. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Fluorinated Derivatives of Amino Acids

The study by Mahnaz Vatankhah and M. Moini (1994) explores the synthesis of n-ethoxycarbonyl amino acid trifluoroethyl esters, demonstrating a method for the rapid reaction of ethyl chloroformate with carboxylic and amino groups of amino acids. This process yields derivatives that produce strong peaks in both positive and negative chemical ionization modes of gas chromatography/mass spectrometry, underscoring the compound's utility in enhancing sensitivity and specificity in analytical chemistry applications (Vatankhah & Moini, 1994).

Endothelin-A Receptor Antagonists

Research by H. Harada et al. (2001) reports on the development of ethenesulfonamide and ethanesulfonamide derivatives as a novel class of orally active endothelin-A receptor antagonists. This work includes detailed structure-activity relationships, demonstrating the compound's potential in therapeutic applications, particularly in managing conditions related to endothelin receptor activity (Harada et al., 2001).

Photophysicochemical Properties

Zinc(II) Phthalocyanine Derivatives

Gülen Atiye Öncül, Ö. Öztürk, and M. Pişkin (2021) synthesized and characterized new zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents. Their research highlights the potential of these compounds in photocatalytic applications due to their favorable spectroscopic, photophysical, and photochemical properties. Such properties make these derivatives suitable candidates for use in environmental remediation and as components in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Corrosion Inhibition

Piperidine Derivatives on Iron Corrosion

S. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, the study elucidates how these derivatives serve as effective corrosion inhibitors, which could be of significant value in materials science and engineering to enhance the longevity and durability of metal structures (Kaya et al., 2016).

properties

IUPAC Name

(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClF4N3O4S/c1-35-22-12-16(4-7-21(22)36-15-17-2-5-19(26)6-3-17)8-11-37(33,34)32-10-9-30-23-20(25)13-18(14-31-23)24(27,28)29/h2-8,11-14,32H,9-10,15H2,1H3,(H,30,31)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVCKTQIAXZBKH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClF4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide

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